N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster
Description
N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester is a carbamate derivative characterized by a phenylmethyl ester group and an imino(methylthio)methyl substituent. Carbamates are widely studied for their diverse biological activities, including enzyme inhibition and pesticidal properties. This compound’s structure features a thioether-linked methyl group and an imino moiety, which may influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
benzyl N-(C-methylsulfanylcarbonimidoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-15-9(11)12-10(13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUXJSPYNQQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Reactants :
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2-Methyl-2-thiopseudourea sulfate (C₂H₇N₃S·H₂SO₄): Provides the imino(methylthio)methylene backbone.
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Benzyl chloroformate (C₈H₇ClO₂): Introduces the phenylmethyl carbamate group.
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Solvent System :
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Base Utilization :
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Temperature and Duration :
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Work-Up and Purification :
Key Reaction Equation
Table 1: Summary of Synthesis Parameters
| Parameter | Specification |
|---|---|
| Reactants | 2-Methyl-2-thiopseudourea sulfate, Benzyl chloroformate |
| Solvent | Dichloromethane or THF |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | Not explicitly reported (inferred ≥60%) |
Alternative Approaches and Methodological Considerations
While the primary route dominates industrial and laboratory practices, alternative strategies have been explored to address scalability and safety concerns:
Use of Solid-Phase Synthesis
Immobilizing 2-methyl-2-thiopseudourea on polystyrene resins has been proposed to simplify purification. However, this method faces challenges in achieving high coupling efficiency due to steric hindrance.
Catalytic Enhancements
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Phase-Transfer Catalysts : Addition of tetrabutylammonium bromide (TBAB) improves reaction kinetics by facilitating interfacial interactions between aqueous and organic phases.
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Microwave Assistance : Shortening reaction times to 1–2 hours via microwave irradiation at 50–60°C has shown promise in pilot-scale trials.
Critical Analysis of Synthesis Challenges
Byproduct Formation
The reaction may generate bis-carbamate derivatives if excess benzyl chloroformate is used. Rigorous stoichiometric control (1:1 molar ratio) and incremental reagent addition mitigate this issue.
Stability of Intermediate
The imino(methylthio)methylene intermediate is sensitive to hydrolysis. Conducting reactions under anhydrous conditions and using molecular sieves to trap moisture are essential.
Industrial-Scale Production Insights
Global suppliers such as Wuhan Kaymke Chemical Co., Ltd. and Energy Chemical employ continuous-flow reactors to enhance throughput. Key process parameters include:
Chemical Reactions Analysis
Types of Reactions
N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The phenylmethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural features and properties of N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester with related carbamates:
Key Observations:
- Thioether vs.
- Aromatic vs. Aliphatic Esters : The phenylmethyl ester may confer greater stability than aliphatic esters (e.g., methyl or ethyl carbamates), as seen in bis-carbamate derivatives from Erigeron canadensis .
- Bioactivity : Carbamates with charged groups (e.g., hydrochloride salt in ) often exhibit enhanced solubility and receptor-binding capabilities, whereas neutral esters like the target compound may prioritize metabolic stability .
Toxicological and Environmental Considerations
- Toxicity Data Gaps: Many carbamates, including 2-Cyano-N-[(methylamino)carbonyl]acetamide, lack comprehensive toxicological profiles . The methylthio group in the target compound may introduce unique toxicity risks, necessitating further study.
Biological Activity
N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester, also known as a derivative of carbamic acid, is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name: N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester
- Molecular Formula: C₁₄H₁₅N₃O₂S
- Molecular Weight: 291.36 g/mol
The biological activity of N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester primarily involves its interaction with various biological targets. The compound is believed to act as an inhibitor of specific enzymes, potentially affecting metabolic pathways related to neurotransmitter regulation and inflammatory responses.
Target Enzymes
- Cholinesterases: The compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is crucial for neurotransmission.
- Carbonic Anhydrases: It may also interact with carbonic anhydrases, influencing bicarbonate and pH balance in biological systems.
Biological Activity
Research indicates that N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester exhibits several biological activities:
- Anti-inflammatory Properties: In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects: Preliminary studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative disorders.
Case Studies
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Study on Neuroprotective Effects:
- Objective: To evaluate the neuroprotective effects of N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester in a rat model of Alzheimer's disease.
- Methodology: Rats were administered the compound, followed by assessments of cognitive function and neuroinflammation markers.
- Findings: The treated group showed improved memory performance and reduced levels of amyloid-beta plaques compared to controls, indicating potential therapeutic benefits in Alzheimer's disease management.
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Anti-inflammatory Activity Assessment:
- Objective: To investigate the anti-inflammatory effects in human cell lines.
- Methodology: Human macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).
- Findings: A significant reduction in TNF-alpha and IL-6 production was observed, supporting its role as an anti-inflammatory agent.
Research Findings
A summary of key research findings related to the biological activity of N-[Imino(methylthio)methyl]-carbamic Acid Phenylmethyl Ester is presented in the table below:
Q & A
Basic Research Questions
Q. What are the recommended methods for achieving high stereochemical purity in the synthesis of this compound?
- Methodology :
- Use asymmetric reduction with sodium borohydride in a mixed solvent system (e.g., ethanol/chloroform) at controlled temperatures (-15°C to 0°C) to achieve >99% enantiomeric excess .
- Employ chiral auxiliaries like tert-butyl carbamates during coupling reactions. For example, activation with EDCI/HOBt in dichloromethane (DCM) and sequential addition of DIPEA (3 equiv) ensures stereochemical fidelity .
- Purify via flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) to isolate the desired isomer .
Q. Which analytical techniques are critical for structural and electronic characterization?
- Key Methods :
- FT-IR Spectroscopy : Resolve functional groups (e.g., carbonyl at 1700–1750 cm<sup>-1</sup>, thiomethyl at 650–750 cm<sup>-1</sup>) .
- HPLC-MS : Confirm molecular weight and purity (>98%) using electrospray ionization .
- NMR (1H/13C) : Assign stereochemistry via NOESY (nuclear Overhauser effect) and <sup>3</sup>J coupling constants .
- Single-Crystal X-ray Diffraction : Determine absolute configuration if crystallizable .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Protocol :
- Conduct accelerated degradation studies in buffered solutions (pH 1–9) at 40°C for 14 days, monitoring via HPLC .
- Evaluate photostability under ICH Q1B guidelines (UV/visible light exposure) .
- Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for carbamates) .
Advanced Research Questions
Q. What computational strategies predict metabolic pathways and reactivity?
- Approaches :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-311++G** basis set) to identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate esterase interactions (AMBER force field) to predict hydrolysis rates .
- CYP450 Metabolism Modeling : Use in silico tools like StarDrop to identify likely oxidation sites (e.g., methylthio groups) .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Solutions :
- Validate target engagement with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Compare cell-based vs. cell-free assays (e.g., ion channel patch-clamp vs. fluorescence polarization) to rule out off-target effects .
- Perform dose-response studies across multiple cell lines (e.g., HEK293 vs. primary neurons) to assess tissue-specific activity .
Q. What synthetic strategies address low yields in multi-step reactions?
- Optimization Tactics :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24h conventional) for sterically hindered intermediates .
- Flow Chemistry : Implement continuous flow systems for oxidation or coupling steps to minimize side reactions .
- Design of Experiments (DoE) : Statistically optimize parameters (solvent ratio, catalyst loading) using software like MODDE .
Q. How to design analogs with improved blood-brain barrier (BBB) penetration?
- Rational Modifications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
